molecular formula C19H21N3O3S B1223902 5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone

5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone

Cat. No. B1223902
M. Wt: 371.5 g/mol
InChI Key: FZBLPYSJDSHKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone is a member of benzimidazoles.

Scientific Research Applications

1. Receptor Ligand Activity

Benzimidazolone derivatives, closely related to 5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone, have been found to act as ligands for the 5-HT4 receptor in the rat oesophagus. These compounds show potent agonist activity, providing insights into their potential pharmacological applications (Baxter & Clarke, 1992).

2. Antimicrobial Properties

Research indicates that benzimidazolone derivatives, including those similar to the specified compound, have significant antimicrobial properties. They have been shown to be effective against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2016).

3. Potential in Treating Diabetes

A study on 1,3-Bis(arylsulfonyl)-benzimidazolones, related to the compound , indicates potential hypoglycemic properties. This suggests a possible role in diabetes treatment, showcasing the compound's therapeutic potential (Ahmad et al., 2002).

4. Photo-Physical Characteristics

Benzimidazolone derivatives have been studied for their photo-physical properties. They demonstrate excited state intra-molecular proton transfer pathway characteristics, which might have applications in the development of fluorescent materials (Padalkar et al., 2011).

5. Anticorrosive and Antibacterial Activities

Recent studies show benzimidazolone derivatives having potential anticorrosive properties for metals like iron, and effective antibacterial activities against various microbial strains (Saber et al., 2021).

properties

Product Name

5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethylbenzimidazol-2-one

InChI

InChI=1S/C19H21N3O3S/c1-3-20-17-10-9-15(13-18(17)21(4-2)19(20)23)26(24,25)22-12-11-14-7-5-6-8-16(14)22/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

FZBLPYSJDSHKAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)N(C1=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
Reactant of Route 2
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5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
Reactant of Route 3
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5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
Reactant of Route 4
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
Reactant of Route 5
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
Reactant of Route 6
Reactant of Route 6
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone

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